N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide
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Description
“N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide” is a chemical compound with the linear formula C15H13N3O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound is a derivative of benzimidazole, a class of heterocyclic aromatic compounds that share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its linear formula C15H13N3O2 . Unfortunately, detailed NMR spectroscopy data or other structural analysis for this specific compound is not available in the current literature.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available literature, benzimidazole derivatives have been found to react with various free radicals .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available literature. Its molecular weight is 267.29 .Safety and Hazards
Future Directions
The future directions for research on “N-1H-benzimidazol-2-yl-N-(4-methoxyphenyl)acetamide” and similar compounds could include further exploration of their synthesis, structural analysis, and potential biological activities. Given the broad-spectrum pharmacological properties of benzimidazole derivatives , these compounds may have potential applications in various therapeutic areas.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11(20)19(12-7-9-13(21-2)10-8-12)16-17-14-5-3-4-6-15(14)18-16/h3-10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXHSRLOJJBGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)OC)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47196336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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